Cas no 226561-02-0 (3(2H)-Benzofuranone,2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)-)
![3(2H)-Benzofuranone,2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- structure](https://ja.kuujia.com/scimg/cas/226561-02-0x500.png)
3(2H)-Benzofuranone,2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Benzofuranone,2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)-
- 2-(3,5-Dihydroxy-4-methoxybenzyl)-2,4,6-trihydroxy-1-benzofuran-3 (2H)-one
- Amaronol B
- [ "" ]
- Amaronola B
- 2-[(3, 5-dihydroxy-4-methoxyphenyl)methyl]-2, 4, 6-trihydroxy-1-benzofuran-3-one
- 226561-02-0
- (-)-2-((3,5-Dihydroxy-4-methoxyphenyl)methyl)-2,4,6-trihydroxy-3(2H)-benzofuranone
- LMPK12130075
- AKOS032961620
- DTXSID501131607
- 2-[(3,5-dihydroxy-4-methoxy-phenyl)methyl]-2,4,6-trihydroxy-benzofuran-3-one
- InChI=1/C16H14O8/c1-23-14-10(19)2-7(3-11(14)20)6-16(22)15(21)13-9(18)4-8(17)5-12(13)24-16/h2-5,17-20,22H,6H2,1H3
- Amarol B
- (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone
- YCDTYNVODFTPCZ-UHFFFAOYSA-
- CS-0023444
- HY-N2865
- CHEBI:183207
- 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one
- 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-
- 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-1-benzouran-3-one
- CHEMBL522439
- FS-9619
- DA-60971
-
- インチ: InChI=1S/C16H14O8/c1-23-14-10(19)2-7(3-11(14)20)6-16(22)15(21)13-9(18)4-8(17)5-12(13)24-16/h2-5,17-20,22H,6H2,1H3
- InChIKey: YCDTYNVODFTPCZ-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
計算された属性
- せいみつぶんしりょう: 334.06900
- どういたいしつりょう: 334.06886740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 137Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 724.7±60.0 °C at 760 mmHg
- フラッシュポイント: 272.9±26.4 °C
- PSA: 136.68000
- LogP: 1.02400
- じょうきあつ: 0.0±2.5 mmHg at 25°C
3(2H)-Benzofuranone,2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3(2H)-Benzofuranone,2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF65807-10mg |
Amaronol B |
226561-02-0 | ≥97% | 10mg |
$977.00 | 2024-04-20 | |
A2B Chem LLC | AF65807-50mg |
Amaronol B |
226561-02-0 | ≥97% | 50mg |
$3544.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A86410-5mg |
2-(3,5-Dihydroxy-4-methoxybenzyl)-2,4,6-trihydroxy-1-benzofuran-3 (2H)-one |
226561-02-0 | 5mg |
¥4800.0 | 2021-09-10 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3405-1mg |
Amaronol B |
226561-02-0 | 98% | 1mg |
¥ 5328 | 2023-09-07 | |
A2B Chem LLC | AF65807-100mg |
Amaronol B |
226561-02-0 | ≥97% | 100mg |
$6444.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3405-1 mg |
Amaronol B |
226561-02-0 | 1mg |
¥2915.00 | 2022-04-26 | ||
A2B Chem LLC | AF65807-20mg |
Amaronol B |
226561-02-0 | ≥97% | 20mg |
$1777.00 | 2024-04-20 | |
A2B Chem LLC | AF65807-5mg |
Amaronol B |
226561-02-0 | ≥97% | 5mg |
$544.00 | 2024-04-20 |
3(2H)-Benzofuranone,2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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6. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
3(2H)-Benzofuranone,2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)-に関する追加情報
3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- (CAS No. 226561-02-0): An Overview
3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- (CAS No. 226561-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and natural product research. This compound, often referred to by its systematic name or CAS number, exhibits a unique structure that includes multiple hydroxyl groups and a benzofuranone core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
The benzofuranone scaffold is a well-known motif in natural products and synthetic compounds, often associated with antioxidant, anti-inflammatory, and anticancer properties. The presence of multiple hydroxyl groups in the 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- structure further enhances its ability to interact with various biological targets. Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents for a range of diseases.
One of the key areas of research involving 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- is its potential as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in numerous chronic diseases such as cardiovascular disease, neurodegenerative disorders, and cancer. Studies have shown that this compound exhibits strong antioxidant activity in vitro and in vivo, making it a promising candidate for further development.
In addition to its antioxidant properties, 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- has been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that can lead to tissue damage and contribute to the progression of various diseases. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that it may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The anticancer properties of 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- have also been explored. Cancer is a leading cause of mortality worldwide, and there is a continuous need for new and effective treatments. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. It has been tested against various cancer cell lines and has demonstrated promising results in inhibiting tumor growth and metastasis.
Another area of interest is the potential use of 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- in neuroprotective applications. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons and cognitive decline. Research has indicated that this compound can protect neurons from oxidative stress and promote neuronal survival. These findings suggest that it may have potential as a neuroprotective agent in the treatment of these debilitating conditions.
The synthesis of 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- has been extensively studied to optimize its production for pharmaceutical applications. Various synthetic routes have been developed to improve yield and purity while minimizing side reactions. One common approach involves the condensation of appropriate phenolic derivatives with benzofuranone precursors followed by selective hydroxylation steps. The enantiopure form of the compound can be obtained through chiral resolution or asymmetric synthesis techniques.
Despite its promising biological activities, further research is needed to fully understand the mechanisms underlying the therapeutic effects of 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)-. Preclinical studies are ongoing to evaluate its safety and efficacy in animal models before advancing to clinical trials. These studies will provide valuable insights into its pharmacokinetics and pharmacodynamics properties.
In conclusion, 3(2H)-Benzofuranone, 2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-, (-)- (CAS No. 226561-02-0) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structure and diverse biological activities make it an attractive candidate for further development as a novel drug candidate. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing molecule.
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